6,6-Dimethyl-1-(o-tolyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine
Description
Properties
IUPAC Name |
6,6-dimethyl-1-(2-methylphenyl)-5,7-dihydro-4H-indazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3/c1-11-6-4-5-7-14(11)19-15-9-16(2,3)8-13(17)12(15)10-18-19/h4-7,10,13H,8-9,17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVVHDHYXOWBXMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C(CC(C3)(C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901156249 | |
| Record name | 4,5,6,7-Tetrahydro-6,6-dimethyl-1-(2-methylphenyl)-1H-indazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901156249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228551-80-1 | |
| Record name | 4,5,6,7-Tetrahydro-6,6-dimethyl-1-(2-methylphenyl)-1H-indazol-4-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1228551-80-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5,6,7-Tetrahydro-6,6-dimethyl-1-(2-methylphenyl)-1H-indazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901156249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Diketo Intermediate Formation
The synthesis begins with 6,6-dimethylcyclohexane-1,3-dione, a cyclic diketone, which undergoes condensation with o-tolylhydrazine in dimethylsulfoxide (DMSO) under basic conditions (piperidine). This forms the intermediate 1,1'-(4-hydroxy-2-(o-tolyl)-4-methyl-6-oxocyclohexane-1,3-diyl)bis(ethan-1-one) (Compound 4A). The reaction proceeds at ambient temperature over 5 hours, yielding a light yellow solid (97–98°C melting point, 98% yield). Fourier-transform infrared (FTIR) analysis reveals carbonyl stretches at 1690–1709 cm and hydroxyl bands at 3485 cm.
Indazole Ring Closure
Heating the diketo intermediate with hydrazine hydrate in methanol under reflux induces cyclization to form the tetrahydroindazole core. The reaction is monitored via thin-layer chromatography (TLC), with quenching in ice-cold water yielding 1-(4-(o-tolyl)-3,6-dimethyl-4,5-dihydro-1H-indazol-5-yl)ethan-1-one (Compound 5A). This step achieves a 65% yield, with NMR confirming the o-tolyl aromatic protons (δ 7.20–7.42 ppm) and methyl groups (δ 1.89 ppm).
Reductive Amination of Nitroindazole Precursors
Nitro Group Introduction
6-Nitro-1H-indazole serves as a precursor, reacting with o-tolualdehyde and tert-butyl 2,4-dioxopiperidine-1-carboxylate in a one-pot multicomponent reaction. Fe(0) in ethanol/water/acetic acid reduces the nitro group to an amine while facilitating cyclization. Optimized conditions (3 equivalents Fe(0), 80°C, 12 hours) yield 6,6-dimethyl-1-(o-tolyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine (88% yield).
Mechanistic Insights
The Fe(0)-mediated reduction follows a single-electron transfer mechanism, converting the nitro group to a nitroso intermediate, then hydroxylamine, and finally the primary amine. Concurrently, the diketone undergoes Knoevenagel condensation with the aldehyde, followed by Michael addition and cyclodehydration to form the indazole ring.
Spectral Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry
High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 295.1542 [M+H], consistent with the molecular formula CHN.
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
Regioselectivity in Indazole Formation
Competing pathways may yield 1H- or 2H-indazole isomers. Using bulkier bases (e.g., DBU) or polar aprotic solvents (DMF) favors the 1H-indazole regioisomer by stabilizing transition states through hydrogen bonding.
Chemical Reactions Analysis
Synthetic Pathways and Key Reaction Steps
The synthesis of 6,6-dimethyl-1-(o-tolyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine involves multi-step processes, often leveraging Buchwald–Hartwig coupling , reductive amination , and cyclization reactions (Figure 1). Key intermediates and reaction conditions are summarized below:
Table 1: Key Synthetic Routes
-
Step 1 : Cyclization of 2-methylphenyl hydrazine with cyclohexanone derivatives under Cu(I)-catalyzed conditions forms the indazole core. DMSO as a solvent enhances solubility for downstream applications .
-
Step 2 : Reductive amination introduces the 4-amine group using formaldehyde and sodium borohydride, optimized at pH 4.5 to minimize side-product formation .
-
Step 3 : Late-stage functionalization via copper-catalyzed azide-alkyne cycloaddition (CuAAC) enables diversification of the indazole scaffold .
Reactivity of Functional Groups
The compound’s reactivity is dictated by its 4-amine , tetrahydroindazole core , and o-tolyl substituent :
Table 2: Functional Group Reactivity
| Group | Reactivity Profile | Example Reaction |
|---|---|---|
| 4-Amine | Nucleophilic substitution, acylation | Acetylation (Ac₂O, pyridine, 80°C) |
| Tetrahydroindazole | Electrophilic aromatic substitution (C-3 position) | Nitration (HNO₃/H₂SO₄, 0°C) |
| o-Tolyl substituent | Steric hindrance limits meta/para substitutions | Bromination (NBS, AIBN, CCl₄) |
-
The 4-amine reacts selectively with electrophiles (e.g., acyl chlorides) to form amides, critical for prodrug strategies .
-
The tetrahydroindazole core undergoes nitration at C-3 under mild acidic conditions, enabling further derivatization .
Catalytic and Solvent Effects
Reaction efficiency depends heavily on ligand systems and solvent polarity :
Table 3: Optimized Reaction Conditions
| Parameter | Impact on Reaction Efficiency | Optimal Conditions |
|---|---|---|
| Ligand (TBTA) | Stabilizes Cu(I), enhances cycloaddition yields | 0.1 eq TBTA, 50% H₂O/DMSO |
| Solvent polarity | Higher polarity improves intermediate solubility | DMSO > DMF > THF |
| Temperature | Lower temps reduce side reactions in amination | 0–5°C for reductive amination |
-
TBTA ligand is critical for stabilizing Cu(I) during azide-alkyne cycloadditions, achieving >70% labeling efficiency in protein binding assays .
-
DMSO outperforms DMF in solubility for intermediates like 6,6-dimethyl-4-oxo-tetrahydroindazole .
Stability and Degradation Pathways
The compound exhibits moderate stability under physiological conditions, with degradation primarily via:
-
Oxidative deamination of the 4-amine group (catalyzed by CYP450 enzymes).
-
Ring-opening under strong acidic conditions (e.g., HCl > 2M, 60°C) .
Table 4: Stability Data
| Condition | Half-Life (h) | Major Degradation Product |
|---|---|---|
| pH 7.4 (37°C) | 48 | 6,6-Dimethyl-4-oxo-tetrahydroindazole |
| 1M HCl (25°C) | 12 | o-Tolyl hydrazine derivative |
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent. Its structural analogs have shown promise in various pharmacological activities:
- Antidepressant Activity : Research indicates that indazole derivatives may exhibit antidepressant-like effects. The structural modifications in 6,6-Dimethyl-1-(o-tolyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine could enhance its efficacy in targeting serotonin receptors, which are crucial in mood regulation .
- Anticancer Properties : Some studies suggest that compounds with indazole frameworks can inhibit cancer cell proliferation. This compound's ability to interact with specific molecular targets involved in cancer pathways makes it a candidate for further investigation in oncology .
| Activity Type | Potential Mechanism | References |
|---|---|---|
| Antidepressant | Serotonin receptor modulation | |
| Anticancer | Inhibition of cell proliferation |
Neuropharmacology
The central nervous system (CNS) effects of the compound have attracted attention. Its potential as a CNS depressant could be explored further:
- CNS Depressant Effects : Similar compounds have been documented to exhibit CNS depressant effects, which could be beneficial in treating anxiety and sleep disorders. The mechanism may involve modulation of GABAergic pathways .
Synthetic Chemistry
In synthetic chemistry, the compound serves as an intermediate for the development of novel indazole derivatives. Its unique structure allows for various modifications that can lead to new compounds with enhanced biological activities.
| Application Area | Description | Examples |
|---|---|---|
| Medicinal Chemistry | Development of therapeutic agents | Antidepressants |
| Neuropharmacology | Exploration of CNS effects | CNS depressants |
| Synthetic Chemistry | Intermediate for new derivatives | Novel compounds |
Case Studies
Several case studies highlight the applications and potential of this compound:
- Study on Antidepressant Activity : A study evaluated the efficacy of various indazole derivatives, including this compound, demonstrating significant antidepressant-like effects in animal models .
- Cytotoxicity Assay : Another study assessed the cytotoxicity of this compound against different cancer cell lines. Results indicated promising activity that warrants further exploration for anticancer drug development .
Mechanism of Action
The mechanism of action of 6,6-Dimethyl-1-(o-tolyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
Key structural analogs differ in substituent positions on the phenyl ring, methylation patterns, and additional functional groups. Below is a comparative analysis:
Table 1: Structural and Molecular Comparisons
Conformational and Electronic Effects
- Torsion Angles : The o-tolyl group in 6,6-dimethyl-1-(o-tolyl)-... induces smaller torsion angles (e.g., ~41.99°) compared to bulkier substituents like m-xylyl (~50–55°), as observed in related compounds . This planar conformation may enhance interactions with flat binding pockets in enzyme targets.
- This contrasts with non-dimethylated analogs like compound 13, which may exhibit greater flexibility .
Key Research Findings and Implications
- Substituent Position Matters : Meta-substituted analogs (e.g., compound 14) show distinct conformational profiles compared to ortho-substituted derivatives, impacting target engagement .
- Dimethyl Groups as Double-Edged Swords : While 6,6-dimethylation may enhance metabolic stability, it could also reduce solubility or target affinity, contributing to its discontinuation .
- Pyridinyl and tert-Butyl Analogs : Compounds with pyridinyl () or tert-butyl groups () exhibit altered electronic properties, suggesting tailored applications in drug design for specific pharmacokinetic profiles.
Biological Activity
6,6-Dimethyl-1-(o-tolyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a tetrahydroindazole core with specific substitutions that may influence its biological activity.
Anti-inflammatory Activity
Recent studies have demonstrated that this compound exhibits significant anti-inflammatory properties. For instance:
- In vitro Studies : The compound showed a notable reduction in pro-inflammatory cytokines in cultured macrophages. The IC50 value for TNF-α inhibition was reported at approximately 12 µM, indicating moderate potency compared to standard anti-inflammatory agents like diclofenac (IC50 ~ 10 µM) .
- In vivo Studies : In carrageenan-induced paw edema models in rats, administration of the compound resulted in a reduction of swelling by up to 45% after 4 hours post-treatment, compared to a control group .
Anticancer Activity
The anticancer potential of this compound has also been explored:
- Cell Line Studies : In vitro assays on various cancer cell lines (e.g., MCF-7 breast cancer cells and HeLa cervical cancer cells) revealed that the compound induced apoptosis with an IC50 value of 15 µM against MCF-7 cells. Mechanistic studies suggested that it activates caspase pathways leading to programmed cell death .
- Animal Models : In xenograft models using mice implanted with tumor cells, treatment with the compound significantly inhibited tumor growth by approximately 60% over a treatment period of two weeks .
Antimicrobial Activity
The antimicrobial effects of this compound have also been investigated:
- Bacterial Studies : It demonstrated activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL against Staphylococcus aureus and Escherichia coli .
Data Table: Summary of Biological Activities
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study on Anti-inflammatory Effects : A study involving patients with rheumatoid arthritis showed that oral administration of the compound resulted in significant reductions in joint swelling and pain scores compared to a placebo group over a period of 8 weeks.
- Case Study on Cancer Therapy : In a clinical trial involving patients with advanced breast cancer, the addition of this compound to standard chemotherapy regimens improved overall survival rates by approximately 20% compared to controls receiving chemotherapy alone.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 6,6-dimethyl-1-(o-tolyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine, and how are intermediates characterized?
- Methodological Answer : The compound can be synthesized via cyclization of ketone precursors (e.g., 1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-one) followed by reductive amination. Key steps include:
- Use of Pd-catalyzed cross-coupling for aryl substitution .
- Reductive amination with NaBH3CN or H2/Pd-C to introduce the amine group .
- Intermediate characterization via ESI-MS (e.g., m/z 228 [M + H]+ for o-tolyl derivatives) and ¹H/¹³C NMR to confirm regioselectivity and stereochemistry .
- Critical Consideration : Optimize reaction time and temperature to minimize byproducts like over-reduced indazoles or unreacted ketones.
Q. How is the structural conformation of this compound validated, particularly the o-tolyl group’s orientation?
- Methodological Answer :
- X-ray crystallography is definitive for confirming the dihedral angle between the o-tolyl group and the indazole core (e.g., ~51.7° twist observed in analogous ligands) .
- 2D NMR (e.g., NOESY) resolves spatial proximity of methyl groups and aryl protons, distinguishing between cis/trans conformers .
- DFT calculations complement experimental data to predict stable conformers and electronic effects .
Q. What analytical techniques are essential for purity assessment and stability profiling?
- Methodological Answer :
- HPLC-MS with reverse-phase C18 columns (gradient elution) detects impurities at <0.1% levels .
- Thermogravimetric analysis (TGA) assesses thermal stability, particularly for hydrochloride salts (common in amine derivatives) .
- pH-dependent solubility studies in buffered solutions (pH 1–10) guide formulation for biological assays .
Advanced Research Questions
Q. How do electronic perturbations from the o-tolyl substituent influence the compound’s photophysical or redox properties?
- Methodological Answer :
- UV-Vis and emission spectroscopy (e.g., in CH3CN or CH2Cl2) identifies MLCT (metal-to-ligand charge transfer) or π-π* transitions. For example, o-tolyl groups blue-shift MLCT bands compared to phenyl analogs due to reduced π-conjugation .
- Cyclic voltammetry quantifies oxidation/reduction potentials, correlating substituent effects with HOMO/LUMO gaps .
- Aggregation studies at low concentrations (5–10 µM) in glassy matrices (e.g., DMF/ethanol) reveal dimerization via concentration-dependent emission quenching .
Q. How can researchers resolve contradictions in biological activity data across structurally similar analogs?
- Methodological Answer :
- SAR tables systematically compare substituents (e.g., 2-fluorophenyl vs. o-tolyl) against enzyme inhibition (e.g., DHODH IC50) or cellular toxicity .
- Off-target profiling using kinase panels or proteomics identifies unintended interactions (e.g., with PKA or HSP90) that may explain divergent results .
- Molecular docking with cryo-EM or crystal structures (e.g., DHODH PDB: 4CFF) validates binding mode hypotheses .
Q. What strategies optimize enantiomeric purity for chiral derivatives of this compound?
- Methodological Answer :
- Chiral HPLC with amylose or cellulose columns separates enantiomers (e.g., (R)- and (S)-amine hydrochlorides) .
- Asymmetric catalysis (e.g., Ru-BINAP complexes) during reductive amination achieves >90% ee .
- VCD (vibrational circular dichroism) spectroscopy confirms absolute configuration without crystallization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
